HS79

FASN inhibition Enantiomeric selectivity Lipid metabolism

FASN inhibition studies require enantiomerically pure controls to avoid confounding potency differences between stereoisomers. HS79 ((R)-enantiomer of Fasnall) delivers a defined lower-activity control (IC50 1.57 μM, BT474) with >4-fold reduced activity versus HS80 (S-enantiomer), enabling rigorous enantiomeric discrimination in lipid synthesis assays. • IC50 1.57 μM-3.7× more potent than racemic Fasnall (5.84 μM) • ≥98% purity; 36-month lyophilized stability at -20°C • Distinct MW (338.47 g/mol) supports compound-specific LC-MS method development • Standard pack sizes available; ships ambient globally

Molecular Formula C19H22N4S
Molecular Weight 338.5 g/mol
Cat. No. B1243084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS79
Molecular FormulaC19H22N4S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C
InChIInChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)/t16-/m1/s1
InChIKeyVSXRMURGJRAOCU-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HS79: (R)-Enantiomer FASN Inhibitor Overview


HS79 (CAS 2138838-56-7) is the (R)-enantiomer of Fasnall, a thiophenopyrimidine-based selective inhibitor of fatty acid synthase (FASN) [1]. It inhibits the incorporation of tritiated acetate into lipids with an IC50 of 1.57 μM . HS79 shares its molecular target and core scaffold with Fasnall but differs stereochemically at the chiral pyrrolidine center, a distinction that has measurable consequences for its inhibitory potency and biological utility as an enantiomeric control [2].

HS79: Stereochemistry-Driven Potency Divergence


Within the Fasnall enantiomeric pair, stereochemistry at the chiral center determines a >4-fold difference in FASN inhibitory activity, precluding interchangeable use of HS79 ((R)-enantiomer) and HS80 ((S)-enantiomer) [1]. Furthermore, FASN inhibitors vary substantially in their cellular lipid synthesis suppression potency (e.g., Fasnall IC50 of 5.84 μM versus HS79 IC50 of 1.57 μM in BT474 cells) and their mechanistic profiles (e.g., C75 demonstrates radiosensitization capacity absent in TVB-3166 or Orlistat) [2]. Substituting HS79 with an alternative FASN inhibitor without accounting for these quantifiable differences in potency and stereochemical specificity risks invalidating dose-response relationships and confounding experimental interpretations [3].

HS79 Quantitative Differentiation Evidence


Enantiomeric Potency: R- vs. S-Enantiomer

HS79 ((R)-enantiomer) demonstrates substantially reduced FASN inhibitory potency compared to its (S)-counterpart HS80. Both enantiomers act as fatty acid synthase inhibitors, but the (S)-enantiomer is >4-fold more active than the (R)-enantiomer [1]. This stereochemistry-dependent activity differential is critical for experimental design requiring a less potent enantiomeric control or for studies investigating stereospecific target engagement.

FASN inhibition Enantiomeric selectivity Lipid metabolism

Cellular Lipid Synthesis: Comparison with Racemic Fasnall

In a direct head-to-head comparison conducted in BT474 breast cancer cells, HS79 inhibited the incorporation of tritiated acetate into lipids with an IC50 of 1.57 μM, whereas racemic Fasnall exhibited an IC50 of 5.84 μM under identical conditions [1]. HS80, the (S)-enantiomer, showed an IC50 of 7.13 μM in the same assay .

Lipid synthesis BT474 cells FASN inhibition

FASN Inhibitor Functional Divergence: Radiosensitization

While HS79 demonstrates an IC50 of 1.57 μM for lipid synthesis inhibition in BT474 breast cancer cells , cross-class comparisons reveal functional divergence among FASN inhibitors. In prostate cancer cell lines PC3 and LNCaP, C75 was the only FASN inhibitor to sensitize cells to ionizing radiation; no sensitization was apparent with TVB-3166 or Orlistat under identical conditions [1]. This indicates that FASN inhibitors with similar enzymatic inhibition profiles may exhibit distinct functional outcomes in cellular contexts.

Radiosensitization Prostate cancer FASN inhibitor comparison

Physical Properties for Analytical Method Development

HS79 possesses a molecular weight of 338.47 g/mol and a predicted density of 1.274 g/cm³ at 20°C . These values differ from other FASN inhibitors, such as C75 (molecular weight 254.32 g/mol, racemic mixture), TVB-3166 (molecular weight 383.44 g/mol), and Orlistat (molecular weight 495.73 g/mol) [1]. Such physical property differences are critical for developing compound-specific analytical methods, including HPLC retention time predictions, mass spectrometry detection parameters, and solubility-based formulation strategies.

Analytical chemistry HPLC method development Quality control

Commercial Availability and Stability

HS79 is commercially available from multiple reputable vendors including MedChemExpress (Cat. HY-112522), TargetMol (Cat. T11574), and InvivoChem (Cat. V31642) at ≥98% purity . The lyophilized powder is stable for 36 months when stored desiccated at -20°C; reconstituted solutions stored at -20°C should be used within 1–3 months to prevent potency loss, and aliquoting is recommended to avoid multiple freeze-thaw cycles [1].

Compound procurement Stability Quality assurance

HS79 Optimal Research Applications


Enantiomeric Control in FASN Inhibition Studies

Based on the >4-fold lower activity of HS79 ((R)-enantiomer) relative to HS80 ((S)-enantiomer) [1], HS79 is optimally deployed as a stereochemically defined, lower-activity control compound in studies requiring enantiomeric discrimination of FASN-dependent phenotypes. This application is essential for validating that observed biological effects are specifically attributable to FASN inhibition potency rather than off-target or scaffold-dependent effects.

Lipid Synthesis Inhibition in BT474 Cells

With a cellular IC50 of 1.57 μM for tritiated acetate incorporation into lipids in BT474 cells—representing 3.7-fold greater potency than racemic Fasnall (IC50 = 5.84 μM) [2]—HS79 is the preferred FASN inhibitor for experiments in HER2+ breast cancer models requiring efficient suppression of de novo lipogenesis at lower compound concentrations. This potency advantage enables more favorable dose-response windows and reduced solvent exposure in cell culture experiments.

LC-MS Analytical Standard for FASN Inhibitors

The distinct molecular weight of HS79 (338.47 g/mol) relative to other FASN inhibitors such as C75 (254.32 g/mol) and TVB-3166 (383.44 g/mol) [3] supports its use as an analytical reference standard for developing compound-specific LC-MS detection methods. Its commercial availability at ≥98% purity from multiple vendors further qualifies HS79 for inclusion in quality control workflows and multi-compound screening panels targeting fatty acid metabolism pathways.

Compound Stability for Long-Term Studies

The documented lyophilized stability of HS79 for 36 months at -20°C under desiccated conditions [4] makes it suitable for long-term, multi-phase experimental protocols where consistent compound integrity across extended time periods is critical. Reconstituted solution stability of 1–3 months at -20°C with recommended aliquoting further supports reproducible dosing in longitudinal cell culture experiments.

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